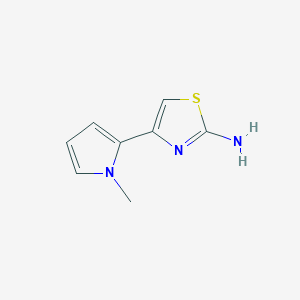

4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine (C₈H₉N₃S) features a bicyclic system comprising a thiazole ring substituted at the 4-position with a 1-methylpyrrole moiety. X-ray crystallographic studies of analogous thiazole derivatives reveal planar geometries for both heterocyclic rings, with dihedral angles between the thiazole and pyrrole systems typically ranging from 45° to 85° depending on substitution patterns. The methyl group at the pyrrole nitrogen induces steric effects that influence molecular packing, as observed in related structures through C–H···N and π-π stacking interactions.

Unit cell parameters for similar compounds crystallizing in monoclinic systems show average dimensions of a = 12.614 Å , b = 11.255 Å , c = 10.9 Å , with β angles near 106.97°. Space group assignments frequently fall within P21/c or P-1 symmetries, consistent with the molecular asymmetry introduced by the methyl-pyrrole substituent. Intermolecular interactions dominate packing arrangements, as evidenced by hydrogen bond distances of 2.70–2.82 Å between thiazolic NH groups and acceptor atoms in adjacent molecules.

| Crystallographic Parameter | Value Range |

|---|---|

| Space Group | P21/c, P-1 |

| Unit Cell Volume | 954–1555 ų |

| Hydrogen Bond Length | 2.70–2.82 Å |

| Torsion Angle (C-S-C-N) | 178.5–179.9° |

Properties

IUPAC Name |

4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11-4-2-3-7(11)6-5-12-8(9)10-6/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSPACHFRLZYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 1-Methylthiourea and α-Haloketone (Adapted from)

- Reagents: 1-methylthiourea and ethyl 2-bromoacetate or 2-chloro-1-phenylethanone analogs.

- Procedure:

1-methylthiourea is reacted with the α-haloketone under reflux conditions to form the thiazole ring with an N-methyl group. This step results in the formation of N-methylthiazol-2-amine derivatives. - Functionalization:

The thiazole intermediate can be further modified by Friedel–Crafts acylation or condensation reactions to introduce the 1-methylpyrrole moiety at the 4-position. - Example:

The preparation of N-methyl-4-phenylthiazol-2-amine via condensation of 2-chloro-1-phenylethanone and 1-methylthiourea, followed by Friedel–Crafts acylation, demonstrates the feasibility of this approach for related substitutions.

Multi-Step Synthesis Involving Acylation and Cyclization (Adapted from)

-

- Ring Closure: Reaction of α-bromo ketones with thiourea to form the thiazole ring.

- Acylation: Acetylation of the thiazole amine with chloroacetyl chloride in the presence of triethylamine at low temperatures (0–5°C) to form acetamide intermediates.

- Cyclization: Treatment of the acetamide intermediate with sodium thiocyanate in ethanol under reflux leads to the formation of thiazolidin-4-one derivatives, which can be further modified.

- Final Functionalization: Condensation with aryl aldehydes or pyrrole derivatives yields the substituted thiazole-amines.

-

- Use of tetrahydrofuran (THF) as solvent for acylation.

- Reflux in ethanol for cyclization steps.

- Reaction monitoring by thin-layer chromatography (TLC).

Purification:

Recrystallization from ethanol or filtration after washing with water.

Data Table Summarizing Preparation Parameters

| Step | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 1-Methylthiourea + α-haloketone | Reflux in ethanol or suitable solvent | Formation of N-methylthiazol-2-amine core |

| 2 | Thiazol-2-amine intermediate + chloroacetyl chloride + triethylamine | 0–5°C in THF, stirring 2 h at RT | Acylation to form acetamide intermediate |

| 3 | Acetamide intermediate + sodium thiocyanate | Reflux in ethanol 6 h | Cyclization to thiazolidin-4-one derivatives |

| 4 | Thiazolidin-4-one + 1-methylpyrrole aldehyde or equivalent | Reflux or condensation conditions | Introduction of 1-methylpyrrol-2-yl substituent |

| 5 | Purification | Recrystallization from ethanol | Isolated pure product |

Research Findings and Analytical Characterization

Spectroscopic Confirmation:

The synthesized compounds are typically characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm ring formation and substitution patterns.Reaction Monitoring:

TLC is routinely used to monitor reaction progress, especially during cyclization and condensation steps.Yields and Purity:

Reported yields for similar thiazole derivatives range from moderate to high (60–85%), with purity confirmed by recrystallization and spectral analysis.Reactivity Notes:

The presence of the methyl group on the pyrrole nitrogen enhances the stability of the substituent and influences the electronic properties of the thiazole ring, which can affect the reaction kinetics during substitution steps.

Summary and Expert Recommendations

The preparation of this compound involves classical thiazole ring synthesis via cyclization of 1-methylthiourea with α-haloketones, followed by strategic functionalization at the 4-position with the methylpyrrole substituent.

Multi-step synthetic routes incorporating acylation and cyclization steps provide versatile intermediates for further modification.

Reaction conditions such as temperature control during acylation and reflux times during cyclization are critical for optimal yields.

Purification by recrystallization ensures high purity suitable for further applications.

Analytical techniques including NMR, IR, and mass spectrometry are essential for confirming the structure and substitution pattern.

This synthesis approach is supported by diverse research on related thiazole derivatives and provides a reliable methodology for preparing the target compound with potential for further functionalization and application in medicinal chemistry.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Biology: Medicine: The compound may be explored for its pharmacological properties, potentially serving as a lead compound for drug development. Industry: It can be utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Phenyl-Substituted Thiazol-2-amines

- 4-Phenyl-1,3-thiazol-2-amine : Synthesized via amination, this compound serves as a precursor for more complex derivatives. It lacks the methylpyrrole group but shares the thiazol-2-amine backbone, emphasizing the role of aromatic substituents in enhancing stability and biological activity .

- N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3d) : Features a dihydroacenaphthylenyl group at the 4-position, contributing to a higher melting point (185.4–188.6°C) and HPLC purity of 99.6% .

Heterocyclic Substituents

- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (7) : Incorporates a pyrazole-methyl group, synthesized via reflux in acetonitrile (53% yield, mp 108–110°C). This highlights the impact of alkyl-heterocyclic chains on solubility and reactivity .

- 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine : Combines pyrazole and methylphenyl groups, demonstrating the versatility of thiazole cores in forming fused heterocyclic systems .

Functional Group Modifications at the 2-Amine Position

- MortaparibMild: Contains a sulfanyl-methyl-triazole substituent, acting as a dual inhibitor of Mortalin and PARP1.

- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (4) : Modified with a cyclopropanecarbonyl group, achieving 60% yield via THF-mediated synthesis. This illustrates how acyl groups enhance pharmacokinetic properties .

Azo-Dye Derivatives

- 4-(4-Methoxyphenyl)-5-[(2-methyl-1,3-benzothiazol-5-yl)diazenyl]-1,3-thiazol-2-amine : A thiazole-azo dye with an 80% yield and distinct NMR signals (δ = 2.83 ppm for CH3), highlighting applications in photonics and material science .

Comparative Analysis of Key Properties

Biological Activity

4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study reported various thiazole compounds with IC50 values indicating their cytotoxic effects on cancer cell lines such as Jurkat and A431. The presence of electron-donating groups and specific structural configurations were found to enhance their activity. For instance, compounds with methyl substitutions on the phenyl ring demonstrated increased cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | Interacts with Bcl-2 protein |

| Compound 10 | A431 | 1.98 ± 1.22 | Induces apoptosis via hydrophobic interactions |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through SAR studies. Certain compounds exhibited protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). The presence of specific substituents on the thiazole ring was crucial for enhancing anticonvulsant activity .

Enzyme Inhibition

This compound has also shown promising results as an enzyme inhibitor. For example, it was evaluated for α-amylase inhibitory activity, with some derivatives demonstrating IC50 values as low as 0.23 µM. This suggests potential applications in managing diabetes by inhibiting carbohydrate digestion .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural features:

- Electron-Donating Groups : Compounds with methyl or methoxy groups on the phenyl ring showed enhanced cytotoxicity.

- Hydrophobic Interactions : The ability to interact hydrophobically with target proteins was critical for antitumor activity.

- Substituent Positioning : The position of substituents on the thiazole ring affects both potency and selectivity against various biological targets .

Case Study 1: Antitumor Efficacy

A series of thiazole derivatives were synthesized and tested against human cancer cell lines. One notable compound exhibited an IC50 value significantly lower than doxorubicin, a standard chemotherapeutic agent, indicating its potential as a more effective treatment option .

Case Study 2: Anticonvulsant Properties

In vivo studies demonstrated that specific thiazole derivatives could prevent seizure episodes in rodent models, highlighting their potential for treating epilepsy .

Q & A

Q. What are the standard synthetic routes for 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Alkylation or substitution reactions to introduce the pyrrole and thiazole moieties. For example, reacting a pyrrole derivative (e.g., 1-methyl-1H-pyrrole) with a thiazole precursor under basic conditions (e.g., NaH or KOtBu) .

- Step 2: Refluxing intermediates in ethanol or THF with reagents like formaldehyde or morpholine derivatives to stabilize the amine group .

- Step 3: Purification via recrystallization (ethanol or aqueous mixtures) or chromatography to isolate the final product .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., C₈H₁₀N₄S: MW 194.06) .

- Elemental Analysis: Confirmation of C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Methodological Answer: Key parameters include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates for pyrrole-thiazole coupling .

- Temperature Control: Refluxing ethanol (78°C) for 10–12 hours ensures complete morpholine-mediated amine stabilization .

- Catalyst Use: Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heterocyclic systems .

- Purification: Gradient column chromatography (silica gel, hexane/EtOAc) resolves byproducts from structurally similar intermediates .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Address discrepancies via:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Structural Confirmation: Re-validate compound identity (via XRD or 2D NMR) to rule out isomerism or degradation .

- Meta-Analysis: Compare IC₅₀ values across studies using standardized units (e.g., µM) and adjust for solvent effects (e.g., DMSO vs. aqueous) .

Q. What methodological considerations apply to interaction studies with biological targets?

Methodological Answer:

- Target Selection: Prioritize proteins with known binding to thiazole amines (e.g., kinases, GPCRs) based on structural analogs .

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) .

- Computational Modeling: Docking studies (AutoDock Vina) predict binding poses, guided by analogs like 4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-amine .

- Mutagenesis: Validate binding sites by introducing point mutations in target proteins (e.g., replacing Lys123 with Ala in kinase domains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.